Product packaging for 1,4-Di(pyridin-2-yl)butane-1,4-dione(Cat. No.:)

1,4-Di(pyridin-2-yl)butane-1,4-dione

Cat. No.: B12079300
M. Wt: 240.26 g/mol
InChI Key: OVBYRKDBCFPQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Di(pyridin-2-yl)butane-1,4-dione is a high-purity chemical compound offered for research and development purposes. This diketone derivative, functionalized with terminal pyridyl groups, is primarily valued as a versatile building block in synthetic and supramolecular chemistry. Its molecular structure suggests significant potential for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers, as the carbonyl and pyridyl nitrogen atoms can act as binding sites for various metal ions . Researchers may also employ it in the development of novel ligands for catalytic systems or as a precursor for the synthesis of more complex heterocyclic compounds. The rigid yet flexible backbone of this molecule makes it a candidate for investigating self-assembly processes and creating functional materials with specific optical or electronic properties . Strictly for Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B12079300 1,4-Di(pyridin-2-yl)butane-1,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1,4-dipyridin-2-ylbutane-1,4-dione

InChI

InChI=1S/C14H12N2O2/c17-13(11-5-1-3-9-15-11)7-8-14(18)12-6-2-4-10-16-12/h1-6,9-10H,7-8H2

InChI Key

OVBYRKDBCFPQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCC(=O)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,4 Di Pyridin 2 Yl Butane 1,4 Dione and Analogues

Adaptations of Classical Organic Reactions for 1,4-Diketone Synthesis

Classical organic reactions remain a cornerstone for the synthesis of 1,4-diketones. Their adaptability allows for the incorporation of various functional groups, including the pyridyl moiety.

Stetter Procedure Applications for Pyridyl-Substituted Diketones

The Stetter reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of 1,4-dicarbonyl compounds. wikipedia.org This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide anion. wikipedia.orgorganic-chemistry.org The versatility of the Stetter reaction allows for the use of a wide range of aldehydes, including heteroaromatic aldehydes, making it suitable for the synthesis of pyridyl-substituted diketones. wikipedia.org

In the context of synthesizing 1,4-di(pyridin-2-yl)butane-1,4-dione, a potential Stetter reaction would involve the coupling of pyridine-2-carboxaldehyde with a suitable Michael acceptor. The reaction proceeds via an "umpolung" of the aldehyde's reactivity, where the typically electrophilic carbonyl carbon becomes nucleophilic upon addition of the catalyst. wikipedia.orgorganic-chemistry.org While specific examples detailing the synthesis of this compound via the Stetter reaction are not prevalent in the provided results, the general applicability of this reaction to heteroaromatic aldehydes suggests its feasibility. wikipedia.orgnih.gov

CatalystAldehyde SubstrateMichael AcceptorProduct
Thiazolium SaltAromatic/Heteroaromatic Aldehydesα,β-Unsaturated Ketones/Esters1,4-Diketones/γ-Ketoesters
Cyanide AnionAromatic Aldehydesα,β-Unsaturated Ketones/Esters1,4-Diketones/γ-Ketoesters
N-Heterocyclic Carbene (NHC)Various Aldehydesα,β-Unsaturated Ketones1,4-Diketones

Methodologies Involving Nitroalkenes for 1,4-Diketone Formation

Nitroalkenes serve as valuable precursors in the synthesis of 1,4-diketones. One common approach involves the conjugate addition of an enolate to a nitroalkene, followed by hydrolysis of the resulting nitro compound. A one-pot synthesis of 1,4-diketones has been achieved through the conjugate addition of lithium enolates of ketones to nitroalkenes, followed by in situ hydrolysis with aqueous hydrochloric acid. researchgate.net This method offers a convenient route to 1,4-dicarbonyl compounds.

Another strategy involves the reaction of nitroalkenes with other nucleophiles. For instance, the reaction of alkyl 3-bromo-3-nitroacrylates with various nucleophiles can lead to the formation of furan (B31954) derivatives, which are structurally related to 1,4-diketones. beilstein-journals.org The reduction of nitro groups to amines is also a well-established transformation, which can be a key step in the synthesis of more complex molecules derived from nitroalkene precursors. nih.gov The synthesis of tetrasubstituted nitroalkenes has also been developed, expanding the scope of this methodology. nih.gov

Development of Novel Synthetic Routes and Precursors to this compound

The quest for more efficient and versatile synthetic methods has led to the development of novel routes to 1,4-diketones. These often involve new precursors and catalytic systems.

Recent advancements include visible-light-mediated reactions. For example, a Ru²⁺-photocatalyzed atom transfer radical addition (ATRA) reaction of α-bromoketones with alkyl enol ethers provides access to 1,4-dicarbonyl compounds. organic-chemistry.org Similarly, a visible-light-induced radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds, catalyzed by an organic dye, has been reported. organic-chemistry.org

Other novel approaches include a palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides and a cobalt-catalyzed reaction involving a cascade of organocobalt addition, trapping, and Kornblum-DeLaMare rearrangement. organic-chemistry.orgorganic-chemistry.org Furthermore, a three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids catalyzed by CuO in water offers a green and efficient synthesis of 1,4-diketones. organic-chemistry.org The use of 1,4-oxazinone precursors in tandem cycloaddition/cycloreversion reactions with alkynes has also emerged as a general method for preparing highly substituted pyridines, which could be precursors to pyridyl-containing diketones. nih.gov

Optimization of Reaction Conditions and Scalability for Production

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic process. For pyridyl-substituted compounds, this can involve fine-tuning parameters such as solvent, temperature, and catalyst loading.

For instance, in the synthesis of dihydropyridines, changing the solvent from water to ethanol (B145695) resulted in excellent selectivity and yield. researchgate.net Similarly, in the synthesis of pyridine-2-yl substituted ureas, the amount of reagents and catalyst was systematically varied to achieve optimal conversion and yield. researchgate.net These examples highlight the importance of methodical optimization for efficient synthesis. The development of solvent- and halide-free, atom-economical synthetic methods is a key consideration for green chemistry and large-scale production. researchgate.net

ParameterEffect on ReactionExample
Solvent Can significantly impact solubility, selectivity, and yield.Use of ethanol instead of water improved yield and selectivity in dihydropyridine (B1217469) synthesis. researchgate.net
Catalyst Loading Affects reaction rate and cost-effectiveness.Optimization of methane (B114726) sulfonic acid catalyst for urea (B33335) synthesis. researchgate.net
Reagent Stoichiometry Crucial for achieving full conversion and minimizing waste.Adjusting the equivalents of dimethylcyanamide (B106446) for optimal urea synthesis. researchgate.net
Temperature Influences reaction rate and can affect selectivity.Heating to 60°C was optimal for the synthesis of pyridine-2-yl substituted ureas. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry. Developing stereoselective methods for preparing chiral analogues of this compound is a significant area of research.

One approach to stereoselective synthesis involves the use of chiral catalysts in reactions such as the Stetter reaction. The development of asymmetric Stetter reactions has found triazolium salts to be effective catalysts. wikipedia.org Another strategy is the bioinspired stereoselective synthesis of chiral tetrahydrofurans from unprotected chiral 1,4-diarylbutane-1,4-diols. elsevierpure.com This method relies on the stereochemistry of the starting diol to control the stereoselective cyclization. elsevierpure.com

Furthermore, the synthesis of 1,4-diamino-2,3-di(2-pyridyl)butane has been reported to yield predominantly the meso isomer, indicating a degree of stereocontrol in the reaction. researchgate.net The enantioselective organocatalytic reduction of tetrasubstituted nitroalkenes has also been studied as a route to enantioenriched nitroalkanes, which are versatile chiral building blocks. nih.gov These examples demonstrate the ongoing efforts to control stereochemistry in the synthesis of complex molecules.

Tautomerism, Conformational Dynamics, and Structural Isomerism

Enol-Keto Tautomeric Equilibria in 1,4-Di(pyridin-2-yl)butane-1,4-dione Systems

The 1,4-dicarbonyl structure of this compound allows for keto-enol tautomerism, a process involving the migration of a proton and the shifting of bonding electrons. nih.govmasterorganicchemistry.com For this compound, the equilibrium between the diketo (KK) form, the keto-enol (OK) form, and the dienediol (OO) form is heavily skewed away from the simple diketone structure.

Studies using 1H, 13C, and 15N NMR spectroscopy on the compound in a chloroform (B151607) solution have shown that the diketo form, this compound (KK), is not detected. nih.gov Instead, the solution contains an equilibrium mixture of the dienediol tautomer, (1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol (OO), and the keto-enol tautomer, (3Z)-3-hydroxy-1,4-di(pyridin-2-yl)but-3-en-2-one (OK), in an approximate 9:1 ratio. nih.gov Theoretical ab initio calculations corroborate these experimental findings, indicating that the highly conjugated dienediol (OO) and the keto-enol (OK) forms are the preferred tautomers both in a vacuum and in chloroform solution. nih.gov In the solid state, single-crystal X-ray diffraction studies show that only the dienediol (OO) tautomer is present. nih.gov

For similar, though asymmetrical, β-diketones like benzoyl-3-pyridoylmethane, the molecule can exist as a diketo tautomer and two distinct keto-enol tautomers which can interconvert via proton transfer. mdpi.com

The pronounced preference for the enol and dienediol forms is primarily due to the stabilization afforded by strong intramolecular hydrogen bonds. nih.gov In the case of the dienediol (OO) tautomer of this compound, the molecule is stabilized by two strong O-H···N hydrogen bonds, which contribute to its nearly perfect planar structure observed in the crystalline state. nih.gov The keto-enol (OK) form is stabilized by one such strong O-H···N hydrogen bond. nih.gov

This stabilizing effect is a common feature in related structures. The 1,3-arrangement of carbonyl groups allows for the formation of a stabilizing intramolecular hydrogen bond between the enol's hydroxyl group and the remaining carbonyl oxygen, which is not possible in the keto form. libretexts.orglibretexts.org In related pyridinylbutane-1,3-diones, the strength of these hydrogen bonds has been ranked using NMR isotope effects. ruc.dk For other pyridyl-diketone derivatives, the strength of intramolecular hydrogen bonds, along with the aromatic character of the quasi-rings formed by these bonds, are recognized as the key factors governing tautomeric preferences. researchgate.net

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity and basicity of the solvent. mdpi.comresearchgate.net While in a chloroform solution of this compound the dienediol form is dominant, changes in solvent properties can shift this balance. nih.gov

For related pyridyl-diketone systems, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, density functional theory (DFT) calculations have shown that polar and basic solvents influence the stability of different tautomers. researchgate.net For instance, high solvent polarity can favor the shifting of a proton, resulting in the transformation of an enolimine form into an enaminone form. researchgate.net In one study, the enolimine-enaminone tautomer was most prevalent in a vacuum (74.6%), while in the highly polar solvent DMSO, a different enaminone tautomer became the most stable form (84.2%). researchgate.net Generally, for β-diketones, a shift toward the keto tautomer is observed with increasing solvent polarity, a principle known as Meyer's rule. missouri.edu However, specific interactions like hydrogen bonding between the solvent and solute can complicate this trend; strong hydrogen bond accepting solvents like DMSO can stabilize the enol tautomer. nih.govmissouri.edu

Table 1: Relative Energies of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione Tautomers in Different Media Data from DFT calculations at the B3LYP/6-31+G(d,p) level of theory. researchgate.net

MediumMost Stable TautomerRelative Energy (kJ/mol)Percentage in MixtureSecond Most Stable TautomerRelative Energy (kJ/mol)Percentage in Mixture
VacuumOEa0.0074.6%OOa2.5024.7%
ChloroformOEa0.0058.3%EEa0.8440.1%
DMSOEEa0.0084.2%OEa4.2113.2%

OEa: (1Z,3Z)-3-hydroxy-4-(pyridin-2-yl)-1-(quinolin-2(1H)-ylidene)but-3-en-2-one OOa: (1Z,3Z)-1-(pyridin-2-yl)-4-(quinolin-2-yl)buta-1,3-diene-2,3-diol EEa: An enaminone tautomer

Investigation of Rotational Isomers and Molecular Conformations

Beyond tautomerism, this compound and its tautomers can exist as different rotational isomers (rotamers) due to rotation around single bonds. Ab initio calculations have shown that for the tautomeric mixture of this compound, various rotamers of the primary tautomeric forms have higher energies and are therefore less stable. nih.gov

DFT studies on related pyridinylbutane-1,3-diones have also been used to calculate the energies of different conformers to understand their rotational properties. ruc.dk Similarly, for the 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione system, several rotamers were identified and their relative energies calculated, consistently showing them to be less stable than the primary tautomeric forms in various media. researchgate.net For example, in a vacuum, the rotamer OEb was calculated to have a relative energy of 21.29 kJ/mol, significantly higher than the most stable OEa form. researchgate.net The planarity of the most stable tautomers, such as the dienediol form of this compound, is a key conformational feature, enforced by extensive conjugation and intramolecular hydrogen bonding. nih.gov

Stereochemical Considerations and Isomer Control in Pyridyl-Diketone Derivatives

Controlling which isomer (tautomer or stereoisomer) of a pyridyl-diketone derivative is formed is a significant challenge in synthetic and materials chemistry. The stability of different tautomers can be influenced by the electronic nature of substituents on the pyridine (B92270) or diketone framework. mdpi.com

One approach to influence the tautomeric equilibrium in the solid state is through cocrystallization. mdpi.com Studies on asymmetric β-diketones have explored using halogen bonding to stabilize a specific keto-enol tautomer. mdpi.com For benzoyl-4-pyridoylmethane, the tautomer with the hydrogen atom adjacent to the pyridyl group is more stable. mdpi.com It was observed that forming a halogen bond with the benzoyl oxygen could further favor this already more stable tautomer. mdpi.com While achieving stabilization of a less stable tautomer via this method remains a challenge, it highlights a potential pathway for isomer control through specific supramolecular interactions. mdpi.com In the broader context of pyridine chemistry, asymmetric addition reactions to pyridine derivatives have been developed to achieve complete regiochemical and stereochemical control, yielding enantioenriched dihydropyridine (B1217469) products. mdpi.com

Coordination Chemistry of 1,4 Di Pyridin 2 Yl Butane 1,4 Dione As a Ligand

Ligand Design Principles and Chelation Modes of N,O-Donor Systems

The design of ligands containing both nitrogen and oxygen donor atoms (N,O-donors) is a cornerstone for constructing functional metal complexes. rsc.org The strategic placement of these donor atoms within an organic framework dictates the chelation behavior, stability, and ultimate geometry of the resulting metal complex. Pyridyl-ketone and pyridyl-diketone systems are exemplary of such design principles. The pyridine (B92270) ring provides a soft N-donor site, while the carbonyl or enolate oxygen of the ketone or diketone moiety offers a hard O-donor site. wikipedia.orgnih.gov This hard-soft donor combination allows for coordination with a wide range of metal ions, from hard lanthanides to borderline transition metals. mdpi.com

The versatility of ligands like di-2-pyridyl ketone (dpk), a close structural analogue of 1,4-di(pyridin-2-yl)butane-1,4-dione, showcases the variety of possible coordination modes. These include:

Monodentate (κN): Coordination through only one of the pyridyl nitrogen atoms. researchgate.net

Bidentate Chelating (κ²N,N' or κ²N,O): Formation of a stable five- or six-membered ring by coordinating through both pyridyl nitrogens (N,N') or through one pyridyl nitrogen and a carbonyl oxygen (N,O). researchgate.netacs.orgnih.gov

Bidentate Bridging: The ligand can bridge two metal centers.

Tridentate (κ³N,N',O): Involving both pyridyl nitrogens and the carbonyl oxygen. nih.gov

Hydrated/Hemiketal Forms: The ketone's carbonyl group can undergo nucleophilic attack by water or alcohols, forming a gem-diol or hemiketal. researchgate.netacs.org The resulting hydroxyl group provides an additional or alternative O-donor site for coordination. researchgate.netnih.gov

This adaptability allows a single ligand to produce mononuclear, dinuclear, or polymeric metal complexes depending on the metal ion, reaction conditions, and the presence of other ligands. researchgate.netacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-ketone ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

While specific studies on this compound are limited, extensive research on the analogous di-2-pyridyl ketone (dpk) provides significant insight. For instance, palladium(II) complexes such as (dpk)PdCl₂ and (dpk)Pd(OAc)₂ have been synthesized. acs.orgnih.gov Characterization by FAB-mass spectrometry confirmed the molecular ions, while ¹H and ¹³C NMR spectroscopy revealed signals corresponding to the aromatic protons and carbons of the dpk ligand. acs.org

A notable reaction is the in situ nucleophilic addition of ethanol (B145695) to the ketone's carbonyl group when complexes like (dpk)PdCl₂ are treated with ethanol. acs.orgnih.gov This transformation yields a modified ligand within the coordination sphere, (dpk·EtOH), demonstrating that the ketone group can be a site of reactivity. nih.gov The formation of this new complex, (dpk·EtOH)PdCl₂, was confirmed by single-crystal X-ray diffraction. acs.org

ComplexMetal IonLigand(s)Key Characterization Method(s)Reference(s)
(dpk)PdCl₂Pd(II)di-2-pyridyl ketone, ChlorideNMR, FAB-MS, IR acs.orgnih.gov
(dpk)Pd(OAc)₂Pd(II)di-2-pyridyl ketone, AcetateNMR, FAB-MS, IR acs.orgnih.gov
(dpk·EtOH)PdCl₂Pd(II)di-2-pyridyl ketone ethoxide, ChlorideX-ray Diffraction, EDX acs.orgnih.gov
[Cu(L1)₂]₂Cu(II)1-(2-pyridyl)-3-phenyl-1,3-propanedioneX-ray Diffraction researchgate.net

Lanthanide ions (Ln³⁺), being hard Lewis acids, show a strong affinity for oxygen-donor ligands like β-diketonates. mdpi.com The inclusion of a pyridyl group into the β-diketone structure creates versatile N,O-donor ligands for lanthanide coordination. The synthesis typically involves the direct reaction of a lanthanide salt, such as LnCl₃ or Ln(NO₃)₃, with the β-diketone and often a secondary, or ancillary, ligand like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy). researchgate.net

For example, complexes of the general formula Ln(β-dik)₃L have been synthesized, where Ln is Nd³⁺ or Er³⁺, β-dik is 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Btfa), and L is phen or bipy. researchgate.net Similarly, the interaction of di-2-pyridyl ketone (dpk) with lanthanide ions has been explored, leading to complexes such as [Ln(NCS)₃{(py)₂C(OEt)(OH)}₃]. researchgate.net The characterization of these complexes relies heavily on single-crystal X-ray diffraction to elucidate their complex coordination geometries, alongside spectroscopic methods. mdpi.comresearchgate.net

Diverse Coordination Geometries and Oxidation States in Resulting Metal Complexes

The flexibility of pyridyl-ketone ligands and the varied preferences of metal ions lead to a wide range of coordination geometries and oxidation states in the resulting complexes.

Transition metals like Pd(II) typically form four-coordinate, square planar complexes. acs.orgnih.gov In the complex (dpk·EtOH)PdCl₂, the palladium center is coordinated by two nitrogen atoms from the ligand and two chloride ions in a cis configuration, forming a regular square planar structure. nih.gov

In contrast, lanthanide(III) ions are characterized by larger ionic radii and a desire for high coordination numbers (CN), typically 8 or 9. mdpi.comnih.gov This leads to more complex geometries. For example:

CN=8: Can adopt geometries such as a triangular dodecahedron or, more commonly, a square antiprism. mdpi.com The complex anion [Eu(btfa)₄]⁻ features an eight-coordinate Eu³⁺ ion bound to eight oxygen atoms from four β-diketonate ligands. mdpi.com

CN=9: Often results in geometries like the muffin-type (MFF-9) or tricapped trigonal prisms. mdpi.comnih.gov In dinuclear complexes like [Dy₂(O₂CMe)₆(mepaoH)₂], each Dy³⁺ center is nine-coordinate. nih.gov

The oxidation state is generally the stable +2 state for metals like Pd and Cu, and the +3 state for all lanthanides in these complexes. mdpi.comacs.org

Metal IonCoordination NumberObserved GeometryExample ComplexReference(s)
Pd(II)4Square Planar(dpk·EtOH)PdCl₂ nih.gov
La(III)8Triangular Dodecahedron[La(btfa)₃(H₂O)₂] mdpi.com
Eu(III)8Square Antiprism(Hpy)[Eu(btfa)₄] mdpi.com
La(III)9Tricapped Trigonal Prism[La(btfa)₃(terpy)] mdpi.com
Dy(III)9Muffin (MFF-9)[Dy₂(O₂CMe)₆(mepaoH)₂] nih.gov

Influence of Ancillary Ligands on Coordination Environments and Properties

Ancillary ligands, which are coordinated to the metal center in addition to the primary ligand of interest, play a crucial role in determining the final structure, stability, and properties of a complex. rsc.orgrsc.org In the context of pyridyl-diketone chemistry, ancillary ligands can be simple anions or larger, neutral chelating molecules.

Simple ancillary ligands like halides (Cl⁻), acetates (OAc⁻), or thiocyanates (NCS⁻) complete the coordination sphere of the metal. acs.orgresearchgate.net For instance, in (dpk)PdCl₂, the two chloride ligands finalize the square planar geometry around the Pd(II) center. nih.gov

Neutral N-donor chelating ligands such as 2,2'-bipyridine (bipy) or 1,10-phenanthroline (phen) are frequently used, particularly in lanthanide chemistry. mdpi.comresearchgate.net The reaction of [La(btfa)₃(H₂O)₂] with one or two equivalents of a bipyridine derivative can lead to the formation of mono or bis(bipyridyl) adducts, respectively, directly influencing the coordination number and geometry. mdpi.com The use of these aromatic ancillary ligands can also significantly impact the photophysical properties of lanthanide complexes, such as their luminescence, by participating in the energy transfer process to the metal ion. mdpi.comresearchgate.net Furthermore, the coordination mode of the ancillary ligand itself can vary, which in turn modulates the properties of the complex. rsc.org

Metal-Ligand Bonding Analysis and Electronic Interactions

The bonding in complexes with pyridyl-ketone ligands involves a combination of sigma (σ) donation and, in some cases, pi (π) interactions. wikipedia.orgdalalinstitute.com The lone pair of electrons on the sp²-hybridized pyridyl nitrogen and the oxygen of the carbonyl/enolate group form σ-bonds with the empty orbitals of the metal center. dalalinstitute.com

In transition metal complexes, particularly with metals in lower oxidation states, back-bonding from the metal's d-orbitals into the π* anti-bonding orbitals of the pyridine ring can occur. wikipedia.org Pyridine is considered a weak π-acceptor. wikipedia.org

For complexes with "non-innocent" ligands, where the ligand can be redox-active, significant electron delocalization can occur. umanitoba.canih.gov Studies on related diiminopyridine zinc complexes have shown through X-ray crystallography and DFT calculations that upon reduction, electron density is significantly transferred from the metal onto the ligand framework. nih.gov The electronic properties of the ligands, such as the energy of their triplet excited states, can have a profound impact on the photophysical behavior of the complex, potentially leading to non-radiative decay pathways if the ligand's energy levels are too low. rsc.org These electronic interactions are fundamental to tuning the catalytic and photophysical properties of the final metal complexes. rsc.org

Supramolecular Chemistry and Crystal Engineering with 1,4 Di Pyridin 2 Yl Butane 1,4 Dione Frameworks

Self-Assembly Strategies for Coordination Polymers and Metal-Organic Frameworks

The construction of coordination polymers and MOFs using 1,4-di(pyridin-2-yl)butane-1,4-dione as a primary building block is a testament to the power of molecular self-assembly. nih.gov This process involves the spontaneous organization of molecules under thermodynamic control to form stable, well-defined aggregates. msleelab.org The pyridyl nitrogen atoms of the ligand act as excellent coordination sites for a variety of metal ions, driving the formation of extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

The flexibility of the butane-1,4-dione spacer allows the ligand to adopt different conformations, which, in conjunction with the coordination geometry of the metal center, dictates the final architecture of the resulting framework. nih.gov Researchers can employ various strategies to influence the self-assembly process, including the choice of metal ion, the solvent system, temperature, and the presence of ancillary ligands or counter-ions. These factors can direct the formation of specific topologies and dimensionalities, leading to materials with tailored properties. msleelab.orgnih.gov For instance, the use of linear metal connectors can promote the formation of 1D chains, while more complex metal clusters or ancillary ligands can lead to the assembly of 2D sheets or 3D frameworks. nih.govresearchgate.net

Role of Non-Covalent Interactions in Crystal Packing and Architectures

Hydrogen Bonding Networks (O-H...N, C-H...O) in this compound Derivatives

A notable example involves the co-crystallization of related pyridine-containing molecules where N-H...O and O-H...O hydrogen bonds are instrumental in linking the different components of the crystal structure. nih.gov In other systems, C-H...O interactions have been shown to connect molecules into larger assemblies. nih.gov

π-π Stacking Interactions in Molecular Packing

In many crystal structures of coordination polymers, π-π stacking interactions between the pyridyl rings of the ligands on adjacent chains or layers contribute to the formation of a stable three-dimensional supramolecular network. rsc.orgnih.gov The centroid-to-centroid distances between the interacting rings are typically in the range of 3.4 to 3.8 Å, indicative of significant attractive forces. researchgate.net The presence of these interactions can be identified and characterized through single-crystal X-ray diffraction analysis. mdpi.com

Exploration of Halogen Bonding and Other Weak Interactions

Halogen bonding is a non-covalent interaction that has gained increasing attention in crystal engineering due to its strength and directionality, which are comparable to hydrogen bonds. cam.ac.ukmdpi.comacs.org It involves the interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of a pyridine (B92270) ring. cam.ac.ukmdpi.com By incorporating halogenated co-formers, it is possible to introduce halogen bonds into the crystal structure of this compound-based frameworks.

For example, co-crystallization with diiodotetrafluorobenzene can lead to the formation of C-I...N halogen bonds, creating linear chains or more complex networks. nih.govresearchgate.net The strength of these interactions can be tuned by changing the halogen atom or the electron-withdrawing nature of the substituents on the halogen-bond donor. mdpi.com The directionality of halogen bonds provides a high degree of control over the resulting supramolecular assembly. cam.ac.uk Other weak interactions, such as C-H...π interactions, can also play a role in the crystal packing. nih.gov

Topology and Dimensionality Control in Supramolecular Assemblies

The topology and dimensionality of the supramolecular assemblies derived from this compound are highly tunable. msleelab.orgnih.gov By carefully selecting the metal ion, counter-anions, and reaction conditions, it is possible to direct the self-assembly process towards the formation of structures with specific dimensionalities, ranging from 1D chains to 2D layers and 3D frameworks. mdpi.com

The coordination geometry of the metal ion is a key determinant of the final topology. For instance, metal ions that prefer a linear coordination geometry will tend to form 1D chains with the ditopic this compound ligand. In contrast, metal ions with tetrahedral or octahedral coordination preferences can act as nodes to link multiple ligands, leading to the formation of 2D or 3D networks. nih.gov

The role of counter-anions is also significant, as they can influence the coordination environment of the metal ion and participate in non-covalent interactions that direct the packing of the coordination polymers. msleelab.orgnih.gov In some cases, the anion itself can act as a template, guiding the formation of a particular supramolecular architecture. nih.gov The flexibility of the butane-1,4-dione linker also allows for conformational freedom, which can be exploited to achieve different network topologies. nih.gov

Formation of Solvate and Pseudopolymorphic Forms and their Structural Implications

Pseudopolymorphism refers to the existence of different crystalline forms of a compound that differ in their solvation state. For frameworks based on this compound, the choice of crystallization solvent can lead to the isolation of different pseudopolymorphs. For example, crystallization from methanol (B129727) might yield a different structure than crystallization from dichloromethane. researchgate.net These different forms can have distinct thermal stabilities, and their formation highlights the sensitivity of the self-assembly process to the crystallization environment. The study of solvates and pseudopolymorphs is crucial for understanding the full range of possible structures and for controlling the properties of the final material.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-di(pyridin-2-yl)butane-1,4-dione in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct regions for the aromatic protons of the pyridine (B92270) rings and the aliphatic protons of the butane (B89635) linker. The four protons on each pyridine ring are chemically non-equivalent, leading to complex splitting patterns in the aromatic region, typically observed between δ 7.0-8.8 ppm. chemicalbook.comscielo.br The protons of the central butane chain (-CH₂-CH₂-) are equivalent due to the molecule's symmetry and would appear as a singlet, or a more complex pattern if restricted rotation occurs, in the aliphatic region of the spectrum. docbrown.infochemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Key signals include a resonance for the carbonyl carbons (C=O) of the dione (B5365651) functionality, typically found in the downfield region around δ 190-200 ppm. The carbons of the two pyridine rings would produce a set of signals in the aromatic region (δ 120-150 ppm). scielo.brikm.org.my The aliphatic carbons of the central butane bridge would be observed further upfield. chemicalbook.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms within the pyridine rings. scielo.br The chemical shifts of the nitrogen atoms are sensitive to substitution and coordination, providing a valuable probe for studying intermolecular interactions or the formation of metal complexes involving the pyridyl nitrogen. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Pyridine Protons¹H7.0 - 8.8Complex multiplets due to spin-spin coupling. chemicalbook.comscielo.br
Butane Protons¹H~3.0 - 3.5Symmetrical -CH₂-CH₂- bridge.
Carbonyl Carbons¹³C190 - 200Characteristic of ketone C=O groups.
Pyridine Carbons¹³C120 - 150Multiple signals for the different carbon environments in the aromatic ring. ikm.org.my
Butane Carbons¹³C25 - 35Symmetrical -CH₂-CH₂- bridge. chemicalbook.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchPyridine (Aromatic)3020 - 3090 researchgate.netMedium-Weak
C-H StretchButane (Aliphatic)2850 - 2960Medium
C=O StretchKetone1680 - 1720Strong, Sharp
C=C / C=N StretchPyridine Ring1400 - 1650 researchgate.netMedium-Strong
C-H BendButane (Aliphatic)1350 - 1470Variable
Ring Breathing/DeformationPyridine Ring990 - 1030 researchgate.netMedium-Weak

X-ray Diffraction Studies for Solid-State Structures and Crystal Packing (Single-Crystal and Powder)

X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction: Analysis of a suitable single crystal of this compound would yield a precise molecular structure, including bond lengths, bond angles, and torsion angles. This technique would reveal the conformation of the flexible butane linker—whether it adopts an extended anti or a folded gauche conformation—and the relative orientation of the two pyridylcarbonyl fragments. It would also elucidate the intermolecular forces, such as hydrogen bonds or π-π stacking interactions, that govern the crystal packing. In similar structures, like 1,4-dinitro-2,3-di(2-pyridyl)butane, the molecule can adopt a centrosymmetric conformation. researchgate.net The planarity of the pyridyl and carbonyl groups and the potential for weak C-H···O or C-H···N hydrogen bonds would be clearly visualized. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is used on polycrystalline (powder) samples to obtain a diffraction pattern that is characteristic of the compound's crystal structure. It is primarily used for phase identification, to confirm the purity of a synthesized batch, and to study crystalline transformations. The experimental powder pattern can be compared to one calculated from single-crystal data to verify the bulk sample's identity. researchgate.netresearchgate.net

Table 3: Hypothetical Crystallographic Data from Single-Crystal XRD

Parameter Description Expected Finding
Crystal SystemThe symmetry system of the unit cell.e.g., Monoclinic, Orthorhombic
Space GroupThe set of symmetry operations for the crystal.e.g., P2₁/c, C2/c researchgate.net
ConformationThe spatial arrangement of the butane chain.Likely an extended anti conformation to minimize steric hindrance.
Intermolecular InteractionsNon-covalent forces holding the molecules together.Potential for weak C-H···O/N hydrogen bonds and π-π stacking of pyridine rings. nih.gov
Molecular SymmetrySymmetry within a single molecule.May exhibit an inversion center at the midpoint of the butane chain. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

In an electron ionization (EI) mass spectrum, the parent molecular ion (M⁺) peak would confirm the compound's molecular weight. The fragmentation of the molecule under ionization would likely proceed through several key pathways. A prominent fragmentation would be the α-cleavage adjacent to the carbonyl groups, leading to the formation of a stable pyridoyl cation ([C₅H₄NCO]⁺). Another likely fragmentation is the cleavage of the C-C bonds within the butane linker, which can result in various charged fragments. Analysis of these fragmentation patterns helps to confirm the connectivity of the pyridine rings, carbonyl groups, and the central butane spacer. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. rsc.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Structure Proposed Name m/z (for the most common isotopes)
[C₁₄H₁₂N₂O₂]⁺Molecular Ion (M⁺)240
[C₅H₄NCO]⁺Pyridoyl cation106
[C₉H₈NO₂]⁺[M - C₅H₄N]⁺162
[C₈H₇NO]⁺[M - C₅H₄NCO - H]⁺133

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, investigates the interaction of the molecule with light, providing insight into its electronic structure and excited-state properties.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent is expected to show distinct absorption bands. A lower-energy, weaker band attributable to the n→π* electronic transition of the carbonyl groups' non-bonding electrons is anticipated. ikm.org.my At higher energies (shorter wavelengths), more intense bands corresponding to π→π* transitions within the aromatic pyridine rings would be observed. ikm.org.my These transitions are characteristic of molecules containing both carbonyl and pyridyl chromophores. ikm.org.my

Fluorescence Spectroscopy: This technique measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. While not all molecules fluoresce, many containing aromatic rings do. Certain substituted pyridine derivatives are known to be fluorescent, often emitting in the blue region of the spectrum. researchgate.net Studying the fluorescence emission spectrum and quantum yield of this compound would provide valuable information about the nature of its lowest excited state and the efficiency of radiative decay processes.

Table 5: Expected Electronic Absorption Bands for this compound

Absorption Band (λ_max) Electronic Transition Associated Chromophore
~270-300 nmn→πCarbonyl (C=O) ikm.org.my
~220-270 nmπ→πPyridine Ring ikm.org.my

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of a molecule, that is, its ability to be oxidized or reduced by losing or gaining electrons.

For this compound, cyclic voltammetry can be used to determine the reduction and oxidation potentials. The pyridine rings are known to be electrochemically active and can undergo reduction at negative potentials. The CV of this compound would likely exhibit one or more reduction waves corresponding to the acceptance of electrons by the pyridyl groups. The reversibility of these waves would indicate the stability of the resulting radical anion species. The dione functionality could also potentially be reduced. Oxidation processes would be less likely unless the molecule is part of a metal complex that facilitates electron loss. The data obtained from CV is crucial for applications where electron transfer is important, such as in the design of catalysts, sensors, or electronic materials. researchgate.net

Theoretical and Computational Investigations of 1,4 Di Pyridin 2 Yl Butane 1,4 Dione Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the structural and electronic properties of molecules like 1,4-di(pyridin-2-yl)butane-1,4-dione from first principles.

DFT calculations have been successfully applied to study related dicarbonyl compounds. For instance, in the case of 1,4-diphenylbutane-1,4-dione, DFT has been used to determine its molecular geometry. researchgate.net Similarly, for 1,4-bis(4-chlorophenyl)butane-1,4-dione, computational studies have provided insights into its structure and intermolecular interactions. researchgate.net These methods allow for the precise calculation of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Ab initio methods, while computationally more demanding, offer a higher level of theory and are used to obtain highly accurate results. These methods are particularly useful for smaller systems or for benchmarking DFT results. For derivatives and related structures, such as 1,4-dinitro-2,3-di(2-pyridyl)butane, the molecular structures have been determined and discussed based on computational results. znaturforsch.comresearchgate.net

The combination of DFT and ab initio methods provides a comprehensive understanding of the electronic distribution, molecular orbital energies (such as HOMO and LUMO), and other quantum-chemical parameters that govern the reactivity and physical properties of this compound.

Prediction of Tautomeric Stability and Energy Landscapes

The presence of multiple basic and acidic centers in molecules containing pyridyl and dione (B5365651) functionalities, such as in derivatives of this compound, allows for the existence of various tautomeric forms. DFT calculations are instrumental in predicting the relative stabilities of these tautomers and mapping the potential energy landscape.

A study on 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, a related α-diketone, demonstrated through DFT calculations that the diketo form is significantly less stable than its enolimine–enaminone and dienaminone tautomers in the gas phase. researchgate.net The stability of these tautomers was attributed to the formation of intramolecular hydrogen bonds and the aromatic character of the resulting quasi-rings. researchgate.net

The influence of the solvent environment on tautomeric preference is also a critical aspect that can be investigated computationally. For the aforementioned α-diketone, it was found that polar and basic solvents can shift the tautomeric equilibrium, disfavoring the enolimine and favoring the enaminone tautomers, respectively. researchgate.net These computational predictions are vital for understanding the behavior of such compounds in different chemical environments.

Electronic Structure Analysis and Charge Transfer Characterization in Complexes

The electronic structure of this compound and its complexes is fundamental to its chemical behavior. The pyridyl groups can act as ligands, forming coordination complexes with metal ions. Computational methods are employed to analyze the electronic structure of these complexes and to characterize any charge transfer interactions.

While direct studies on this compound complexes are not extensively documented in the provided context, related systems offer valuable insights. For example, the electronic properties of pyridine-containing ruthenium complexes have been noted for their biological activities. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer characteristics within these molecules.

In a broader context, the electronic structure of related compounds like butane-1,4-diyl bis(pyridine-4-carboxylate) has been investigated, revealing details about the dihedral angles between the pyridine (B92270) ring and adjacent groups. nih.gov Such information is crucial for understanding the extent of electronic communication between different parts of the molecule.

Computational Studies of Intermolecular Interactions and Crystal Lattices

Computational studies are essential for understanding the non-covalent interactions that govern the packing of molecules in a crystal lattice. These interactions include hydrogen bonding and π-π stacking.

For the related compound 1,4-bis(4-chlorophenyl)butane-1,4-dione, computational analysis of its crystal structure revealed the presence of intermolecular C—H···O hydrogen bonds and C—H···π interactions, which stabilize the crystal packing. researchgate.net In another example, 1,4-bis(thiophen-2-yl)butane-1,4-dione, symmetry-related molecules are linked by C—H···π contacts, leading to a two-dimensional network. nih.gov

Crystal Data for Related Compounds
CompoundMolecular FormulaCrystal SystemSpace GroupZReference
Butane-1,4-diyl bis(pyridine-4-carboxylate)C16H16N2O4MonoclinicP21/c2 nih.gov
1,1'-(Butane-1,4-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]C28H24N6MonoclinicP21/c2 nih.govnih.gov
1,4-Diphenylbutane-1,4-dioneC16H14O2OrthorhombicP2222 researchgate.net
1,4-Bis(4-chlorophenyl)butane-1,4-dioneC16H12Cl2O2MonoclinicP21/c2 researchgate.net

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. While specific MD simulation studies focused solely on this compound are not detailed in the provided search results, the application of this methodology to related systems highlights its potential.

For instance, MD simulations have been utilized to investigate derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine as inhibitors of cyclin-dependent kinases. nih.gov These simulations can reveal how the molecule explores different conformations over time and how it interacts with its environment, such as a solvent or a biological receptor.

The flexible butane (B89635) linker in this compound suggests that this molecule can adopt various conformations. MD simulations could be employed to explore the conformational landscape, identify the most stable conformers, and understand the dynamics of the transitions between them. This information is crucial for a complete understanding of its structure-property relationships.

Exploration of Advanced Applications Non Clinical, Non Dosage, and Non Safety Focused

Catalytic Applications of Metal Complexes Derived from 1,4-Di(pyridin-2-yl)butane-1,4-dione

The bifunctional nature of this compound, possessing both nitrogen and oxygen donor atoms, makes it a candidate for the formation of stable metal complexes. Such complexes are of significant interest in the field of catalysis.

Homogeneous Catalysis

While the coordination chemistry of pyridine-containing ligands is extensively studied in homogeneous catalysis, specific research detailing the use of metal complexes derived from this compound is not prominently available in the current body of scientific literature. The flexible butane (B89635) linker between the two pyridyl groups could allow for the formation of chelate complexes with a single metal center or bridge two metal centers, influencing the catalytic activity and selectivity in various organic transformations. Theoretical studies and future experimental work may yet uncover specific applications for these complexes in reactions such as cross-coupling, hydrogenation, or oxidation.

Heterogeneous Catalysis

The immobilization of metal complexes onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. The structure of this compound allows for its potential integration into polymeric or inorganic matrices. However, at present, there is a lack of published research specifically demonstrating the application of its metal complexes as heterogeneous catalysts. The principles of catalyst design suggest that such materials could be effective, but experimental validation is required.

Materials Science Applications

The unique photophysical and structural properties of metal-organic compounds open up a wide range of applications in materials science. The combination of pyridyl and dione (B5365651) moieties in this compound suggests its potential as a building block for functional materials.

Luminescent Materials and Optoelectronic Devices

Coordination of this compound to metal ions, particularly lanthanides or certain transition metals, could lead to the development of luminescent materials. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. Research on the structurally similar compound, (1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol, which is a tautomer of the diketone, has shown that this class of molecules possesses a highly conjugated system stabilized by intramolecular hydrogen bonds. nih.gov This conjugation is a key feature for potential luminescence. While direct studies on the luminescent properties of this compound complexes are not widely reported, the foundational characteristics of its tautomer suggest a promising area for future investigation in the development of materials for optoelectronic devices like organic light-emitting diodes (OLEDs).

Porous Materials and Gas Adsorption (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The geometry and connectivity of the ligand are crucial in determining the structure and properties of the resulting MOF. The length and flexibility of the butane chain in this compound, along with the directional coordination of the pyridyl groups, could enable the formation of diverse and potentially porous network structures. These materials could have applications in gas storage and separation. Although the use of pyridyl-containing ligands in MOF synthesis is well-established, specific examples utilizing this compound are not extensively documented in peer-reviewed literature.

Biomedical Research Probes and Tools (Excluding Clinical, Dosage, Safety, and Toxicity Information)

DNA Binding Studies of Related Coordination Complexes

Coordination complexes, particularly those involving transition metals, are extensively studied for their ability to interact with DNA. researchgate.net The geometry, charge, and ligand structure of these complexes dictate the nature of this interaction, which can include groove binding, intercalation, or electrostatic attraction with the phosphate (B84403) backbone. researchgate.netnih.gov Ligands containing planar aromatic systems, such as the pyridine (B92270) rings in this compound, are particularly well-suited for DNA binding applications, as they can facilitate insertion between DNA base pairs (intercalation). researchgate.net

Research has demonstrated that metal complexes of ligands structurally related to this compound exhibit significant DNA binding and cleavage capabilities. For instance, copper(II) complexes have been shown to interact with calf thymus DNA (ct-DNA) and G-quadruplex DNA. nih.gov One study on a novel copper(II) thiocyanate (B1210189) complex with 4-(N,N-dimethylamino)pyridine indicated a partial intercalation binding mode with ct-DNA. nih.gov Similarly, a series of platinum(II) and palladium(II) complexes with bis-carboxamido pyridines were designed to favor π–π stacking interactions with the guanine (B1146940) quartets found in quadruplex DNA. rsc.org These studies highlight the crucial role of the metal center in enhancing the interaction of these planar molecules with DNA structures. rsc.org The ability of such complexes to stabilize G-quadruplex DNA structures is a significant area of research. nih.govuniroma1.it

Metal ComplexDNA TypeBinding Mode/InteractionKey Finding
Copper(II) complex with a naphthalene-diamine-salicylaldehyde ligandCalf Thymus DNA & G-Quadruplex DNAStabilization of G-Quadruplex DNAThe complex shows a greater ability to stabilize G-quadruplex DNA over duplex DNA. nih.gov
Disubstituted Ni(II) and Pt(II) salophen complexesG-Quadruplex DNAAffinity BindingDemonstrated good affinity and thermal stabilization for G4 DNA structures. uniroma1.it
Copper(II) complex with 2-((2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)quinolonect-DNA and pBR322 plasmid DNAIntercalationThe complex binds to DNA via intercalation. nih.gov
Copper(II) thiocyanate complex with 4-(N,N-dimethylamino)pyridineCalf Thymus DNA & pBR322 plasmid DNAPartial Intercalation & DNA CleavageThe complex binds to DNA and also induces cleavage of plasmid DNA. nih.gov

Development of Luminescent Probes for Biological Systems

Lanthanide complexes are renowned for their unique photoluminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts, which make them ideal for bio-imaging applications. nih.govnih.gov A critical feature of these systems is the "antenna effect," where an organic ligand absorbs light efficiently and transfers the energy to the central lanthanide ion, which then emits light. nih.gov Ligands containing β-diketone moieties are particularly effective as antennas for sensitizing the luminescence of lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺). nih.gov

The dione structure within this compound makes it a candidate for such applications. Studies on Eu(III) complexes with the β-diketone ligand 1-(4-tert-butylphenyl)-3-(2-naphthyl)-propane-1,3-dione have demonstrated strong characteristic red emission. nih.gov The inclusion of ancillary ligands, such as 1,10-phenanthroline (B135089), can further enhance the luminescence quantum efficiency and lifetime of these complexes. nih.gov These luminescent probes can be designed to target specific cellular compartments, such as mitochondria, or to signal changes in the concentration of intracellular species. rsc.org The development of water-stable lanthanide organic polyhedra has also opened new avenues for creating probes for both luminescent labeling and magnetic resonance imaging (MRI). bohrium.com

Luminescent Probe SystemLanthanide IonKey Ligand TypePhotophysical PropertyApplication
GF–Phen–Eu(TTA)₃Europium(III)Phenanthroline (Phen) & Thenoyltrifluoroacetone (TTA)Strong red fluorescence under UV light. nih.govOptical materials and fluorescence sensing strips. nih.gov
[Eu(TNPD)₃·Phen]Europium(III)β-Diketone (TNPD) & Phenanthroline (Phen)High luminescence quantum efficiency. nih.govPhotoluminescent materials. nih.gov
[Ln₂L₃] helical speciesEuropium(III), Terbium(III)Bidentate N,O-donor ligandsTightly bound ions with limited water interaction. rsc.orgImmunohistochemical detection on cancer cells. rsc.org
Eu₈L₂b₁₂ PolyhedraEuropium(III)2,6-pyridine bitetrazolateHigh quantum yield (76.8% in DMSO). bohrium.comBioimaging. bohrium.com

Future Research Directions and Perspectives for 1,4 Di Pyridin 2 Yl Butane 1,4 Dione

Design of Next-Generation Pyridyl Diketone Ligands with Tailored Properties

The core structure of 1,4-di(pyridin-2-yl)butane-1,4-dione offers a robust scaffold that can be systematically modified to create next-generation ligands with precisely tuned characteristics. Future research will likely focus on strategic functionalization to control electronic properties, steric hindrance, and coordination behavior.

Key strategies for ligand design include:

Substitution on Pyridine (B92270) Rings: Introducing electron-donating or electron-withdrawing groups onto the pyridine rings can modulate the p-acceptor capability of the ligand, influencing the stability and electronic properties of its metal complexes.

Modification of the Butane (B89635) Backbone: Altering the length and rigidity of the aliphatic spacer between the dione (B5365651) groups can control the "bite angle" and flexibility of the ligand, enabling the formation of specific coordination geometries.

In Situ Ligand Transformation: The ketone groups are susceptible to nucleophilic attack by water or alcohols, particularly when coordinated to a metal center. researchgate.netmdpi.comnorthwestern.edu This can transform the ligand in situ into its gem-diol or hemiketal form, creating new bridging sites for the formation of high-nuclearity metal clusters. researchgate.netacs.orgresearchgate.net Future work could systematically explore these reactions to generate novel ligands that are not accessible through traditional organic synthesis. acs.org

Creation of Multitopic Ligands: Linking multiple pyridyl diketone units through organic spacers can produce bis- and tris-bidentate ligands capable of forming intricate metallosupramolecular architectures such as helices, cages, and coordination polymers. researchgate.net

These design principles will allow for the creation of ligands tailored for specific applications, from catalysis to molecular magnetism.

Exploration of Novel Coordination Architectures and Multifunctional Materials

With a new generation of tailored ligands, the exploration of more complex and functional coordination structures becomes possible. Research is moving beyond simple mononuclear complexes to the rational design of sophisticated, multifunctional materials.

Future directions in this area include:

Heterometallic Systems: The use of pyridyl diketonates as building blocks for heterometallic complexes is a promising field. researchgate.net Ligands can be designed to offer distinct coordination environments, allowing for the selective binding of different metal ions. This approach is key to developing materials with combined properties, such as magneto-optical or catalytic-sorptive functions.

Metallosupramolecular Assemblies: The principles of self-assembly can be used to construct discrete, complex architectures. By controlling the ligand geometry and metal-ion coordination preferences, researchers can target the formation of structures like trinuclear triangles, tetrahedral cages, and helices. researchgate.net

Coordination Polymers and MOFs: Adapting the ligand design to include more bridging points can lead to the formation of 2D and 3D coordination polymers, including metal-organic frameworks (MOFs). nih.govnih.gov These materials are of high interest for applications in gas storage, separation, and heterogeneous catalysis. researchgate.netnih.gov The adaptability of linkers like those based on pyridine cores has been shown to produce a diversity of network topologies. nih.govnih.gov

The Metalloligand Approach: A sophisticated strategy involves using a pre-formed metal-ligand complex as a larger building block (a "metalloligand") for coordination with a second type of metal ion. researchgate.net This facilitates the rational design of complex homo- and heteronuclear metal-organic cages and polymers. researchgate.net

Table 1: Potential Coordination Architectures and Target Functions

Architecture Type Ligand Design Strategy Potential Function Relevant Metal Ions
Metal Clusters In situ gem-diol/hemiketal formation Molecular Magnetism, Catalysis 3d (Ni, Mn, Co), 4f (Ln)
Metallosupramolecular Cages Multitopic ligands with defined angles Molecular Recognition, Drug Delivery Pd(II), Pt(II), Cu(II)
2D/3D Coordination Polymers Rigid, extended linkers Gas Storage, Separation, Sensing Zn(II), Cu(II), Co(II)

Advanced Computational Modeling for Predictive Design and Property Optimization

To accelerate the discovery of new materials and avoid purely trial-and-error synthesis, advanced computational modeling is becoming indispensable. Theoretical calculations can provide deep insights into the behavior of ligands and their complexes, guiding synthetic efforts toward promising targets.

Key areas for computational research are:

Predictive Ligand Design: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the electronic structure, preferred conformation, and reactivity of new ligand designs before they are synthesized. This allows for the pre-screening of candidates with the most promising properties.

Structure-Property Relationships: Computational modeling can establish clear correlations between the structural features of a coordination complex and its functional properties, such as magnetic anisotropy or catalytic activity. For instance, molecular docking studies can predict the binding affinity of complexes to biological targets, guiding the optimization of potential therapeutic agents. nih.gov

Understanding Intermolecular Interactions: In the solid state, the packing of molecules is governed by weak intermolecular forces. Computational tools like Hirshfeld Surface Analysis (HSA) can be used to visualize and quantify these interactions, aiding in the rational design of crystal structures with desired properties. acs.orgresearchgate.net

Reaction Mechanism Simulation: For catalytic applications, computational modeling can elucidate reaction pathways and transition states, providing a detailed understanding of how a catalyst functions. This knowledge is crucial for optimizing catalyst performance.

By integrating computational predictions with experimental work, the design and discovery cycle for new functional materials based on pyridyl diketones can be made significantly more efficient.

Towards Sustainable Synthesis and Green Chemistry Principles for Diketone Production

While the functional aspects of this compound are a primary focus, future research must also address the environmental impact of its synthesis. The principles of green chemistry offer a roadmap for developing more sustainable and efficient production methods for this class of compounds. unife.it

Future research should focus on:

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous solvents. Research into using greener alternatives, such as water, supercritical fluids, or recyclable ionic liquids, is essential. nih.govbenthamscience.com Furthermore, the development of efficient and reusable catalysts, including nanocatalysts, can minimize waste and improve reaction yields. researchgate.net

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and ultrasonic production can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) is a core principle of green chemistry. Multicomponent, one-pot reactions are particularly attractive as they reduce the number of steps, minimize solvent use, and decrease waste generation. nih.govbenthamscience.com

Mechanochemistry: A solvent-free approach involves the use of mechanical force (e.g., ball milling) to drive chemical reactions. ijarsct.co.in This emerging technique offers a powerful method for creating pyridine derivatives and other compounds with minimal environmental footprint. ijarsct.co.in

By embracing these green chemistry principles, the production of this compound and its derivatives can be aligned with modern standards of sustainability. unife.itijarsct.co.in

Table 2: Compound Names Mentioned

Compound Name
This compound
1,3-bis(pyridin-2-yl)propane-1,3-dione

Q & A

Q. What are the established synthetic routes for 1,4-Di(pyridin-2-yl)butane-1,4-dione?

The compound can be synthesized via condensation reactions involving pyridin-2-yl precursors. For example, analogous diones (e.g., 1,4-di(1H-pyrrol-1-yl)butane-1,4-dione) are prepared by reacting diketones with heterocyclic amines in the presence of trifluoroacetic anhydride (TFAA) under reflux conditions . A two-step approach may involve nucleophilic substitution or Michael addition using pyridin-2-yl derivatives and α,β-unsaturated ketones, followed by oxidation to stabilize the dione structure. Characterization typically employs 1^1H/13^{13}C NMR and FTIR to confirm functional groups and purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the connectivity of pyridin-2-yl groups and the central butane-dione backbone. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides bond lengths and angles, as demonstrated for structurally related diones (e.g., 1,4-Bis(4-chlorophenyl)butane-1,4-dione, which exhibits coplanar aromatic rings and intermolecular C–H···O interactions) . Diffraction data can resolve stereochemical ambiguities, particularly in asymmetric derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization requires systematic variation of solvents, catalysts, and temperatures. For instance, polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in condensation reactions, while TFAA acts as both a catalyst and dehydrating agent . Kinetic studies using high-throughput screening can identify optimal stoichiometric ratios. Advanced purification techniques, such as column chromatography or recrystallization from ethanol/water mixtures, mitigate byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar diones?

Discrepancies in bioactivity data often arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. For example, imidazolidine-dione derivatives show varying antimicrobial efficacy depending on substituent electronegativity . Validating activity requires orthogonal assays (e.g., enzyme inhibition vs. cell viability) and analytical HPLC to confirm >95% purity. Meta-analyses of structure-activity relationships (SAR) can isolate critical functional groups .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution. For 1,4-diones, electron-withdrawing pyridin-2-yl groups lower LUMO energy, enhancing electrophilicity. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets, leveraging crystallographic data from analogs to refine pose predictions .

Q. What experimental designs validate intermolecular interactions in solid-state structures?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating packing motifs. For example, centrosymmetric diones exhibit hydrogen-bonding networks (C–H···O) and π-π stacking, which stabilize crystal lattices . Pair distribution function (PDF) analysis of amorphous phases complements SCXRD by revealing short-range order in non-crystalline samples.

Q. How do steric and electronic effects of pyridin-2-yl substituents influence reactivity?

Pyridin-2-yl groups introduce steric hindrance near the diketone moiety, affecting nucleophilic attack sites. Electronic effects are probed via Hammett substituent constants (σ): electron-deficient pyridine rings increase diketone electrophilicity, accelerating reactions with amines or thiols. Comparative studies using substituted pyridines (e.g., 4-methylpyridin-2-yl) quantify these effects via kinetic monitoring .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Step 1 : Standardize starting material purity (≥98% by NMR).
  • Step 2 : Monitor reaction progress via TLC or in-situ IR.
  • Step 3 : Employ inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Step 4 : Validate intermediates using high-resolution MS .

Q. How are conflicting crystallographic data reconciled?

Discrepancies in bond angles/lengths may arise from temperature-dependent polymorphism or solvent inclusion. Rietveld refinement of powder XRD data validates structural models, while differential scanning calorimetry (DSC) identifies phase transitions .

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